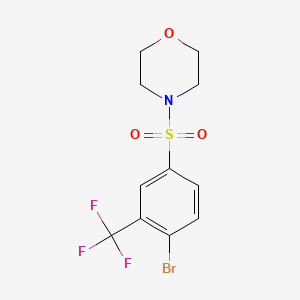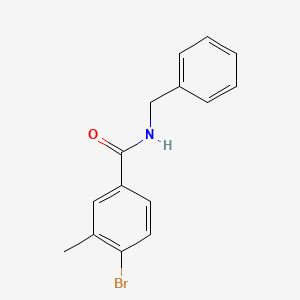
Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate
Vue d'ensemble
Description
Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is the simplest diamondoid - a cage-like, multi-faceted structure with the geometry of a diamond .
Molecular Structure Analysis
Adamantane is a highly symmetrical molecule that can be described as a rigid cage of three cyclohexane rings arranged in the “armchair” conformation . It is a member of a special class of hydrocarbons, the polyhedral substances .Chemical Reactions Analysis
Adamantane and its derivatives are known for their high thermal stability and resistance to various types of chemical reactions due to the unique cage-like structure .Physical and Chemical Properties Analysis
Adamantane is a colorless, crystalline solid at room temperature. It has a melting point of 270-271°C and a boiling point of 190-192°C at 100 mm Hg .Applications De Recherche Scientifique
Potential Anti-inflammatory and Biological Activity Insights
A study conducted by Al-Tamimi et al. (2014) on a structurally similar compound, 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione, provides insights into its molecular structure, electronic properties, and vibrational spectra. This research aimed to predict the biological activity mechanism of this potential anti-inflammatory agent through spectroscopic characterization and quantum chemical calculations. Their findings may offer a foundational understanding for the applications of ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate in developing new anti-inflammatory drugs (Abdul-Malek S. Al-Tamimi et al., 2014).
Synthesis and Chemical Properties
D’yachenko et al. (2019) explored the synthesis and properties of ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates, showcasing the chemical versatility of adamantan-1-yl derivatives. Their research highlights the compound's synthesis under mild conditions and its potential applications in chemical synthesis, possibly including the creation of materials with specific optical or electrical properties (V. D’yachenko, V. Burmistrov, G. Butov, 2019).
Crystallographic and Quantum Chemical Analysis
El-Emam et al. (2020) provided a quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, emphasizing the role of such interactions in the stability and reactivity of molecular structures. This research could inform the design of adamantan-1-yl-containing compounds for various applications, including pharmaceuticals and materials science (A. El-Emam et al., 2020).
Spectral and Quantum Chemical Analysis for Drug Design
Al-Ghulikah et al. (2019) conducted spectral and quantum chemical analysis of ethyl 4-[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methylpiperazine-1-carboxylate. Their study aims to better understand the molecular properties that could be critical for designing more effective drugs. The investigation of electronic absorption spectra and charge transfer properties provides valuable information for pharmaceutical applications (H. Al-Ghulikah et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(1-adamantyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-2-20-15(19)13(17)6-14(18)16-7-10-3-11(8-16)5-12(4-10)9-16/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATMBKSYNFKHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
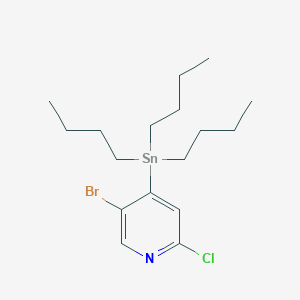
![6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid](/img/structure/B1372458.png)

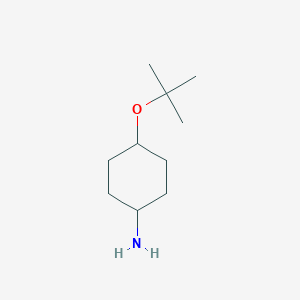
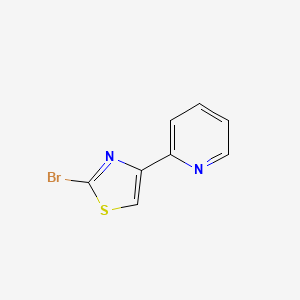
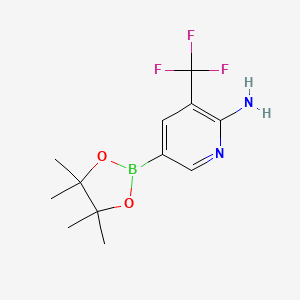
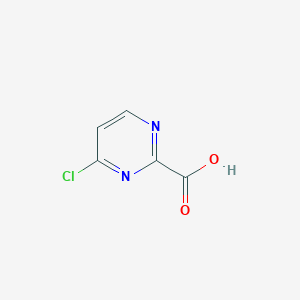

![3-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B1372471.png)

